molecular formula C16H20N4O4 B3991061 4-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methyl-3-nitroquinolin-2(1H)-one

4-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methyl-3-nitroquinolin-2(1H)-one

Cat. No.: B3991061
M. Wt: 332.35 g/mol
InChI Key: GGTKUXXRVLZOPU-UHFFFAOYSA-N
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Description

4-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methyl-3-nitroquinolin-2(1H)-one is a complex organic compound that features a quinoline core substituted with a nitro group, a methyl group, and a piperazine ring bearing a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methyl-3-nitroquinolin-2(1H)-one typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Alkylation: The methyl group is introduced via alkylation using methyl iodide or methyl sulfate in the presence of a base.

    Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution, where the quinoline derivative reacts with 1-(2-hydroxyethyl)piperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various alkylated or sulfonated derivatives.

Scientific Research Applications

4-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methyl-3-nitroquinolin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biology: The compound’s effects on cellular processes and its potential as a biochemical probe are of interest.

Mechanism of Action

The mechanism of action of 4-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methyl-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperazine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES): A buffering agent used in biological and biochemical research.

    3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid (HEPPS): Another buffering agent with similar properties to HEPES.

    N-(2-hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid): A compound with similar structural features and buffering capabilities.

Uniqueness

4-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methyl-3-nitroquinolin-2(1H)-one is unique due to its quinoline core, which imparts distinct electronic and steric properties

Properties

IUPAC Name

4-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methyl-3-nitroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c1-17-13-5-3-2-4-12(13)14(15(16(17)22)20(23)24)19-8-6-18(7-9-19)10-11-21/h2-5,21H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTKUXXRVLZOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methyl-3-nitroquinolin-2(1H)-one

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